N,4-dimethyl-1,3-thiazol-2-amine
CAS No.: 2161-68-4
Cat. No.: VC21343131
Molecular Formula: C5H8N2S
Molecular Weight: 128.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2161-68-4 |
---|---|
Molecular Formula | C5H8N2S |
Molecular Weight | 128.2 g/mol |
IUPAC Name | N,4-dimethyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C5H8N2S/c1-4-3-8-5(6-2)7-4/h3H,1-2H3,(H,6,7) |
Standard InChI Key | DGBNDUXTMUGNGM-UHFFFAOYSA-N |
SMILES | CC1=CSC(=N1)NC |
Canonical SMILES | CC1=CSC(=N1)NC |
Introduction
Synthesis Methods for N,4-dimethyl-1,3-thiazol-2-amine
Reaction Conditions and Considerations
The synthesis of thiazole derivatives generally requires careful control of reaction conditions. Based on information about related compounds, the following considerations would be important for synthesizing N,4-dimethyl-1,3-thiazol-2-amine:
Temperature control is crucial, as thiazole formation reactions can be temperature-sensitive. For related thiazole-2-amine derivatives, reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete cyclization while minimizing side reactions .
Solvent selection can significantly impact reaction efficiency. Common solvents for thiazole synthesis include methanol, ethanol, and other polar solvents that can facilitate the reaction between the α-haloketone and the thiourea derivative .
Purification methods typically involve recrystallization or column chromatography to obtain the pure product. Based on reports for related compounds, yields for thiazole-2-amine derivatives can range from 49-71%, suggesting similar yields might be expected for N,4-dimethyl-1,3-thiazol-2-amine synthesis .
Chemical Properties and Reactivity
Reactivity Patterns
The reactivity of N,4-dimethyl-1,3-thiazol-2-amine would be governed by its functional groups and electronic structure. Based on the reactivity of related thiazole derivatives, several patterns can be anticipated:
The secondary amino group at position 2 represents a nucleophilic site that can participate in various reactions. It can undergo acylation with acid chlorides to form amide derivatives, as demonstrated in related thiazole-2-amine compounds . The reduced nucleophilicity of this amino group compared to primary amines (due to the N-methyl substituent) may influence reaction rates and conditions required.
The thiazole ring itself can participate in various reactions typical of aromatic heterocycles. Position 5, which bears a hydrogen atom in N,4-dimethyl-1,3-thiazol-2-amine, represents a potential site for electrophilic aromatic substitution, though the electron-donating effects of the amino group and the electron-withdrawing effects of the ring nitrogen and sulfur would influence reactivity.
Oxidation reactions involving the thiazole ring can lead to the formation of sulfoxides or sulfones under appropriate conditions, as observed with related thiazole derivatives. These transformations can significantly alter the electronic properties and biological activities of the compound.
Biological Activities of Thiazole-2-amine Derivatives
Mechanism of Action Studies
Studies on related thiazole-2-amine derivatives have revealed important insights into their mechanisms of action, particularly regarding tubulin inhibition. Certain N,4-diaryl-1,3-thiazole-2-amines have been shown to bind to the colchicine binding site of tubulin, interfering with tubulin polymerization and microtubule formation .
Immunofluorescence staining experiments with these compounds have demonstrated significant defects in tubulin assembly in treated cells, leading to abnormal mitotic spindles . Flow cytometry analysis has revealed that treatment with these compounds induces cell cycle arrest at the G2/M phase in both concentration-dependent and time-dependent manners .
Molecular docking studies have provided deeper insights into the binding interactions between thiazole-2-amine derivatives and tubulin. These studies have shown that specific functional groups can form key hydrogen bonds with amino acid residues in the binding site, including interactions with Cys β241 and Thr α179 .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on thiazole-2-amine derivatives have revealed important correlations between structural features and biological activities, which may be relevant to understanding the potential activities of N,4-dimethyl-1,3-thiazol-2-amine.
Comparative Analysis and Data Compilation
Comparative Analysis with Related Compounds
A comparative analysis of N,4-dimethyl-1,3-thiazol-2-amine with structurally related thiazole derivatives provides insights into potential structure-activity relationships. Table 1 presents a comparison of key features of selected thiazole-2-amine derivatives.
Table 1: Comparison of Selected Thiazole-2-amine Derivatives
The structural differences between these compounds significantly influence their biological activities. The presence of bulky aryl groups in compound 10s appears to enhance antiproliferative activity, while the simpler methyl substituent in N,4-dimethyl-1,3-thiazol-2-amine might confer different activity profiles.
Antiproliferative Activity Data
Table 2 presents antiproliferative activity data for selected thiazole-2-amine derivatives, providing context for potential activities of N,4-dimethyl-1,3-thiazol-2-amine.
Table 2: Antiproliferative Activities of Selected Thiazole-2-amine Derivatives
The data highlights the importance of specific structural features for antiproliferative activity. The presence of the N-methyl group in N,4-dimethyl-1,3-thiazol-2-amine might result in reduced activity compared to analogs with unsubstituted amino groups, based on the trends observed in related compounds .
Future research should focus on establishing the specific biological activity profile of N,4-dimethyl-1,3-thiazol-2-amine through comprehensive screening against various targets. Additionally, structure-activity relationship studies involving systematic modifications of the basic structure could lead to the development of more potent derivatives optimized for specific therapeutic applications.
Computational studies, including molecular docking and QSAR modeling, could provide valuable insights into the interaction of N,4-dimethyl-1,3-thiazol-2-amine with potential biological targets, guiding further structural optimization .
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